molecular formula C6H11NO2 B187223 (S)-2-(Pyrrolidin-3-yl)acetic acid CAS No. 122442-02-8

(S)-2-(Pyrrolidin-3-yl)acetic acid

Cat. No.: B187223
CAS No.: 122442-02-8
M. Wt: 129.16 g/mol
InChI Key: OUENRUZPZZFMCA-YFKPBYRVSA-N
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Description

(S)-2-(Pyrrolidin-3-yl)acetic acid is a chiral pyrrolidine derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. The saturated, non-aromatic nature of the pyrrolidine ring provides significant three-dimensional coverage and sp3-hybridization, which is crucial for exploring pharmacophore space and improving the druggability of potential drug candidates . The stereogenicity of the molecule allows for a specific spatial orientation of substituents, enabling selective binding to enantioselective biological targets such as G-protein coupled receptors (GPCRs) . This makes it a valuable precursor for the synthesis of biologically active compounds. Researchers utilize this chiral building block in the design and development of novel therapeutic agents. Its structure is amenable to further functionalization, facilitating the creation of hybrid molecules and complex target libraries. The acetic acid side chain offers a direct handle for conjugation, while the nitrogen atom in the pyrrolidine ring can be incorporated into diverse pharmacophores. The pyrrolidine ring is a common feature in a wide array of approved pharmaceuticals and bioactive molecules, underlining its fundamental importance in the design of new chemical entities for treating human diseases . This compound is supplied for research applications as a key synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUENRUZPZZFMCA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363602
Record name (S)-2-(Pyrrolidin-3-yl)acetic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122442-02-8
Record name (3S)-3-Pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122442-02-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Pyrrolidin-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 2 Pyrrolidin 3 Yl Acetic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the direct formation of a specific enantiomer from achiral or prochiral starting materials, a key approach for producing the desired (S)-enantiomer of 2-(pyrrolidin-3-yl)acetic acid. These methods are designed to create the chiral center at the C3 position with high fidelity.

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. This method entails the temporary covalent attachment of a chiral molecule to a substrate to guide a stereoselective transformation. Once the new stereocenter is formed, the auxiliary is cleaved, yielding the enantiomerically enriched product.

For synthesizing (S)-2-(pyrrolidin-3-yl)acetic acid precursors, chiral auxiliaries derived from readily available sources like amino acids are often employed. nih.gov For instance, a Strecker reaction using (R)-2-phenylglycinol as a chiral auxiliary can be used to synthesize chiral α-amino acids. nih.gov This approach allows for the diastereoselective formation of a carbon-nitrogen bond, which can be a key step in building the pyrrolidine (B122466) scaffold. The auxiliary biases the addition of a nucleophile to one face of an imine intermediate, leading to a mixture of diastereomers that can be separated. Subsequent removal of the chiral auxiliary and further synthetic manipulations deliver the target chiral pyrrolidine. The effectiveness of this method hinges on the ability of the auxiliary to create a significant energy difference between the diastereomeric transition states.

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiopure product. libretexts.org Gold(I)-catalyzed reactions, in particular, have become a powerful tool for constructing heterocyclic rings like pyrrolidines. nih.gov

Gold(I) catalysts, when paired with chiral ligands, can facilitate enantioselective intramolecular cyclizations of substrates such as allenenes or homopropargyl sulfonamides. acs.orgacs.org For instance, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been developed for the efficient synthesis of pyrrolidine derivatives. acs.org In these transformations, a chiral phosphoramidite (B1245037) or phosphine (B1218219) ligand coordinates to the gold center, creating a chiral pocket that dictates the stereochemical outcome of the cyclization, leading to the formation of the desired 3-substituted pyrrolidine with high enantioselectivity. acs.orgacs.org This intermediate can then be converted to the final acetic acid product.

Table 1: Key Features of Asymmetric Au(I)-Catalyzed Cyclization for Pyrrolidine Synthesis

FeatureDescription
Catalyst System Typically consists of a gold(I) salt (e.g., Ph₃PAuCl) and a silver salt co-catalyst (e.g., AgSbF₆) with a chiral ligand. acs.org
Substrates Functionalized alkynes, allenes, or alkenes containing a tethered nucleophilic nitrogen atom. acs.orgacs.orgacs.org
Key Transformation Intramolecular hydroamination or other cycloisomerization reactions to form the pyrrolidine ring. nih.govacs.org
Stereocontrol The chiral ligand on the gold(I) catalyst creates an asymmetric environment, directing the approach of the nucleophile to form one enantiomer preferentially.
Advantages High efficiency, mild reaction conditions, excellent yields, and high enantioselectivities are often achievable. acs.org

Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. This approach is increasingly used for the synthesis of chiral amines and their derivatives.

The Mannich reaction, which forms a new carbon-carbon bond and creates a β-amino carbonyl moiety, is a powerful tool for building precursors to pyrrolidines. While traditional methods can be effective, enzyme-catalyzed versions offer exceptional stereocontrol. Engineered enzymes, such as certain aldolases or evolved Mannichases, can catalyze the addition of enolates to imines with high enantioselectivity. A one-pot cascade combining an organocatalytic nitro-Mannich reaction with a gold-catalyzed hydroamination has been shown to produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. acs.orgresearchgate.net This approach generates a chiral intermediate that can be cyclized and further modified to yield the target this compound.

Enzymes can be employed to resolve racemic mixtures or to asymmetrize prochiral molecules, providing access to enantiopure pyrrolidines. nih.gov For example, transaminases (TAs) can be used to convert a prochiral ketone into a chiral amine with high enantiomeric excess. nih.govacs.org A one-pot photoenzymatic process can convert unfunctionalized pyrrolidine into N-Boc-3-pyrrolidinone, which is then stereoselectively reduced by a keto reductase (KRED) or aminated by a transaminase to give the corresponding chiral alcohol or amine. nih.gov These chiral 3-substituted pyrrolidines are direct precursors to the target molecule. Furthermore, directed evolution of enzymes like cytochrome P450 has yielded variants capable of catalyzing intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. researchgate.netacs.org

Biocatalytic Transformations

Diastereoselective Synthesis Routes

Diastereoselective synthesis establishes a specific relative stereochemistry between two or more stereocenters. These routes often begin with an existing chiral molecule (from the "chiral pool") and use its stereocenter to direct the formation of new ones.

A prevalent strategy for synthesizing this compound and its analogues is to start with optically pure materials like L-proline or (S)-pyroglutamic acid. nih.govnih.gov The inherent stereocenter in these starting materials can effectively control the stereochemical outcome of subsequent reactions. For example, a multi-component reaction involving an optically active dihydrofuran (derived from a chiral source), an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly substituted pyrrolidines with up to three contiguous stereocenters in a single, highly diastereoselective operation. nih.gov Similarly, the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinyl-1-azadienes allows for the diastereoselective synthesis of densely functionalized pyrrolidines. acs.org The resulting products, with their well-defined relative stereochemistry, can then be elaborated into the final target compound through established chemical transformations.

Table 2: Comparison of Advanced Synthetic Strategies

StrategyCore PrincipleStarting Material TypeKey Advantage
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome of a reaction.AchiralWell-established and reliable.
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of a single enantiomer. youtube.comAchiral/ProchiralHigh efficiency and atom economy. libretexts.org
Biocatalysis Enzymes catalyze reactions with high specificity under mild conditions. nih.govProchiral/RacemicHigh enantioselectivity and green credentials. nih.gov
Diastereoselective An existing stereocenter in the starting material controls the formation of new stereocenters. scholaris.caChiralPredictable control over relative stereochemistry.

Regioselective Synthetic Pathways

Regioselectivity is paramount in the synthesis of substituted pyrrolidines to ensure the desired arrangement of functional groups. One notable strategy involves the palladium-catalyzed C(sp3)–H arylation of pyrrolidine derivatives. By employing an aminoquinoline (AQ) auxiliary at the C(3) position, a high degree of regioselectivity for C(4) arylation can be achieved. acs.org This method is advantageous due to its use of a low catalyst loading, silver-free conditions, and an inexpensive base like potassium carbonate (K2CO3). acs.org The steric bulk of the N-Boc protecting group, in conjunction with the bidentate AQ directing group, steers the arylation to the C(4) position, overcoming the inherent activation of the C(2) position. acs.org

Another approach to regioselective synthesis involves the reaction of glycosido ureides with ethyl bromoacetate (B1195939) to form 3-thiazolidine acetic acid derivatives. nih.gov X-ray crystallography and 2D NMR studies have confirmed the exclusive regioselectivity of the ring closure at the N-2 position of the thiourea (B124793) moiety, with the bulky sugar group sterically hindering attack at the N-1 position. nih.gov

Photochemical Approaches (e.g., [2+2]-Photocycloaddition)

Photochemical methods offer unique pathways for constructing the pyrrolidine ring system. The [2+2] photocycloaddition reaction is a powerful tool for creating cyclobutane (B1203170) rings, which can then be transformed into the desired pyrrolidine structure. nih.govacs.org For instance, N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones can undergo intramolecular [2+2] photocycloaddition to yield conformationally restricted bis-pyrrolidines. nih.govacs.org This approach has been utilized in the synthesis of complex polycyclic compounds. nih.gov

While direct [2+2] photocycloaddition is common for enones, asymmetric [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones has also been developed, providing enantiocontrolled access to densely substituted cyclopentane (B165970) structures that can serve as precursors to pyrrolidines. researchgate.net Furthermore, photochemical strategies can be employed for the conversion of nitroarenes into rigidified pyrrolidine analogues through a sequence of ring expansion and electrocyclization. nih.gov

Photochemical ReactionReactantsProduct TypeReference
Intramolecular [2+2] PhotocycloadditionN-Boc-protected 4-(allylaminomethyl)-2(5H)-furanonesConformationally restricted bis-pyrrolidines nih.govacs.org
Asymmetric [3+2] PhotocycloadditionAryl cyclopropyl ketonesDensely substituted cyclopentanes researchgate.net
Nitroarene ConversionNitroarenesRigidified pyrrolidine analogues nih.gov

C(sp3)-H Activation Strategies in Stereoselective Synthesis

Direct functionalization of C(sp3)-H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. For the stereoselective synthesis of pyrrolidine derivatives, palladium-catalyzed C(sp3)-H activation has proven to be a valuable tool. nih.gov This methodology has been successfully applied to the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov

The strategy often employs a directing group to achieve high regioselectivity and stereoselectivity. For example, an 8-aminoquinoline (B160924) (8-AQ) directing group can be used to facilitate the arylation of a specific C-H bond. nih.gov Following the C-H activation step, the directing group can be removed under mild conditions. acs.org This approach allows for the modular and stereocontrolled introduction of various substituents onto the pyrrolidine scaffold. nih.gov The combination of C-H activation with other transformations, such as decarboxylative cross-coupling, provides a powerful platform for creating diverse and complex pyrrolidine-containing molecules. nih.gov

Decarboxylation and Hydrolysis in Synthetic Sequences

Decarboxylation and hydrolysis are crucial steps in many synthetic routes toward this compound and its derivatives. These reactions are often employed in the final stages of a synthesis to unmask the carboxylic acid functionality. For instance, after a series of transformations on a precursor molecule, a terminal ester group can be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Decarboxylative coupling reactions have also gained prominence as a method for forming C-C bonds. For example, copper-mediated decarboxylative coupling of 3-indoleacetic acids with sulfoxonium ylides has been developed for the synthesis of α-acetoxyl ketones. researchgate.net While not directly applied to the synthesis of the title compound, this methodology highlights the potential of decarboxylation as a key bond-forming step. In some cases, the opening of a bicyclic imide ring via hydrolysis can be followed by decarboxylation to yield substituted pyrrolidine derivatives. nih.gov Photoenzymatic decarboxylation of carboxylic acids has also been explored as a green synthetic method. tudelft.nl

Design and Synthesis of S 2 Pyrrolidin 3 Yl Acetic Acid Derivatives and Analogues

Systematic Modification of the Pyrrolidine (B122466) Core

Alterations to the pyrrolidine ring of (S)-2-(pyrrolidin-3-yl)acetic acid have been a primary strategy to modulate the potency and selectivity of its derivatives. These modifications include the introduction of substituents at the nitrogen atom and various positions on the carbon framework of the ring, as well as the construction of more rigid fused and spirocyclic architectures.

N-Substituted Pyrrolidinyl Acetic Acid Analogues

The secondary amine of the pyrrolidine ring presents a convenient handle for the introduction of a wide range of substituents. The synthesis of N-substituted analogues is typically achieved through standard alkylation or arylation reactions. For instance, N-aryl-substituted azacycles can be prepared from arylamines and cyclic ethers in the presence of phosphorus oxychloride (POCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Another approach involves the copper-promoted Chan-Evans-Lam (CEL) coupling of N-protected indazol-3-ones with arylboronic acids, which provides a pathway to N-aryl derivatives. mdpi.com While not specific to this compound, these methods are applicable for the N-functionalization of the pyrrolidine ring. A study on pyrrolidine-2-yl-acetic acid derivatives explored N-alkylation to develop potential GABA transport inhibitors. researchgate.net

Ring-Substituted Pyrrolidinyl Acetic Acid Analogues

The introduction of substituents onto the carbon framework of the pyrrolidine ring can significantly influence the conformational properties and biological activity of the resulting analogues. A variety of synthetic methods have been developed to access substituted pyrrolidines. organic-chemistry.orgarkat-usa.orgnih.gov For example, a three-step synthesis of γ-lactams starting from commercially available esters involves alkylation with 2-azidoethyl trifluoromethanesulfonate, followed by azide (B81097) reduction and cyclization to form 3-substituted pyrrolidin-2-ones. researchgate.net

A highly efficient and enantioselective strategy for the synthesis of substituted proline analogues utilizes a C(sp³)-H activation methodology. nih.gov This approach has been employed to create a library of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues with substituents at various positions on the phenyl ring. nih.gov While the core is a proline, the methodology for introducing ring substituents is relevant. For instance, the synthesis of analogues with a C4'-substituent was achieved by starting from methyl-Boc-D-pyroglutamate, followed by deprotonation, alkylation, lactam reduction, and subsequent C-H activation-arylation. nih.gov

Substitution Strategy Starting Material Key Reagents Resulting Analogue Type Reference
N-ArylationArylamine, Cyclic EtherPOCl3, DBUN-Aryl-substituted Pyrrolidine organic-chemistry.org
N-Arylation (CEL Coupling)N-Protected Indazol-3-one, Arylboronic AcidCopper ComplexN-Aryl-substituted Indazolone mdpi.com
3-SubstitutionEster, 2-Azidoethyl trifluoromethanesulfonateLHMDS, H-Cube® Mini Plus3-Substituted Pyrrolidin-2-one researchgate.net
C4'-SubstitutionMethyl-Boc-D-pyroglutamateLHMDS, Allylbromide, Super-hydride, Pd(OAc)2C4'-Substituted Proline Analogue nih.gov

Construction of Fused and Spirocyclic Derivatives

To constrain the conformation of the pyrrolidine ring and explore novel chemical space, fused and spirocyclic derivatives have been synthesized. Fused systems, such as pyrrolo[2,3-b]indoles, can be prepared through oxidative ring formation of tryptophan derivatives. acs.org

Spirocyclic pyrrolidines are of significant interest, and their synthesis is often achieved via 1,3-dipolar cycloaddition reactions. acs.org This reaction typically involves the in situ generation of an azomethine ylide from an α-amino acid and an aldehyde, which then reacts with a dipolarophile. acs.org For example, the reaction of isatin, a secondary amino acid like L-proline, and a dipolarophile can yield spirocyclic oxindole (B195798) pyrrolidines. fishersci.itnih.gov The use of a manganese ferrite (B1171679) nanorod catalyst has been shown to promote the stereoselective synthesis of these spiro compounds. fishersci.itnih.gov

Another approach to spirocyclic systems involves the intramolecular nucleophilic substitution of an alkyl halide onto the pyrrolidine nitrogen, leading to a quaternized spiro-fused system. researchgate.net The synthesis of spiro[pyrrolidine-3,9′-xanthenes] has also been reported through the anionic cycloacylation of carbamates.

Derivative Type Synthetic Approach Key Intermediates/Reagents Resulting Structure Reference
Fused PyrrolidineOxidative Ring FormationTryptophan derivative, DimethyldioxiranePyrrolo[2,3-b]indole acs.org
Spirocyclic Pyrrolidine1,3-Dipolar CycloadditionIsatin, L-proline, DipolarophileSpirooxindole Pyrrolidine fishersci.itnih.gov
Spiro-fused Quaternary AmineIntramolecular Nucleophilic SubstitutionPyrrolidine with terminal alkyl halideQuaternized Spiro-fused Pyrrolidine researchgate.net
Spirocyclic XantheneAnionic CycloacylationCarbamate derivativeSpiro[pyrrolidine-3,9′-xanthene]

Manipulation of the Acetic Acid Moiety

The carboxylic acid functional group of this compound is a key site for modification, allowing for the synthesis of a variety of derivatives, most notably amides and esters. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent compound.

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. A variety of coupling reagents have been developed to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU and HBTU. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. For example, a general procedure for amide synthesis involves dissolving the carboxylic acid in a suitable solvent like dimethylformamide (DMF), adding HATU and a base such as diisopropylethylamine (DIEA), followed by the addition of the amine. Another effective reagent for direct amidation is B(OCH₂CF₃)₃, which can be used with a broad range of carboxylic acids and amines.

The synthesis of esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

In the context of pyrrolidine acetic acid derivatives, several studies have reported the synthesis of amides. For example, two series of pyrrolidine-2,5-dione-acetamides were synthesized and evaluated for their anticonvulsant activity. The synthesis involved the reaction of 3-substituted-2,5-dioxo-pyrrolidin-1-yl-acetic acids with various amines using N,N'-carbonyldiimidazole as the coupling agent.

Synthesis of β-Homoproline Analogues

β-Homoproline, or (S)-pyrrolidin-3-ylacetic acid, and its analogues are valuable building blocks in medicinal chemistry. The synthesis of these compounds has been approached through various strategies. One method involves the fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines mediated by acids to produce β-homoproline derivatives. An efficient and highly diastereoselective route to chiral α-disubstituted β-homoprolines has been developed starting from the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal. This method allows for the introduction of various substituents at the α-position of β-homoproline.

The synthesis of β-amino acids, including β-homoproline, is of significant interest as their incorporation into peptides can enhance biological activity and metabolic stability.

Rational Design of Cyclic γ-Aminobutyric Acid (GABA) Analogues

This compound can be considered a cyclic analogue of GABA, a major inhibitory neurotransmitter in the central nervous system. As such, it has served as a scaffold for the rational design of GABA uptake inhibitors. The design and synthesis of a series of 2-substituted pyrrolidine-2-yl-acetic acids and their N-arylalkyl derivatives have been reported as potential GABA transport inhibitors. researchgate.net In this study, the 2-position of the acetic acid side chain was substituted with alkyl, hydroxy, and amino groups to modulate the activity and selectivity for different GABA transporter subtypes (mGAT1-mGAT4). researchgate.net

The structure-activity relationship studies revealed that 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives showed significant potency and subtype selectivity. researchgate.net For instance, one derivative with a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group on the pyrrolidine nitrogen exhibited high potency at mGAT4 with good selectivity over mGAT3. researchgate.net This highlights the potential of using the this compound framework to develop selective ligands for GABA transporters.

Analogue Type Design Strategy Key Structural Features Target Reference
GABA Uptake InhibitorSubstitution at the 2-position of the acetic acid side chain and N-alkylation2-hydroxy-2-pyrrolidine-2-yl-acetic acid moietyGABA Transporters (mGAT1-mGAT4) researchgate.net
Selective mGAT4 InhibitorN-Arylalkyl substitution2-{[tris(4-methoxyphenyl)]methoxy} ethyl group at the nitrogenmGAT4 researchgate.net

Preparation of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound and its analogues is a critical area of research, driven by the distinct biological activities often exhibited by different stereoisomers. Methodologies to achieve high enantiopurity typically involve one of three main strategies: asymmetric catalysis, the use of chiral auxiliaries, or starting from a naturally occurring chiral molecule (the chiral pool).

A prominent method for establishing the stereochemistry of pyrrolidine rings is through asymmetric cycloaddition reactions. researchgate.net One such approach involves the [3+2] cycloaddition of a chiral nitrone, such as one derived from (-)-menthone, with an N-protected 3-pyrroline. researchgate.net This reaction proceeds with high regioselectivity. researchgate.net The resulting cycloadduct contains the necessary stereochemical information, which is carried through subsequent synthetic steps. For example, the cycloaddition between a (-)-menthone-derived nitrone and N-benzyl-3-pyrroline can be achieved under microwave irradiation in toluene. researchgate.net The removal of the chiral auxiliary from the resulting adduct, followed by further transformations, yields enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. researchgate.net

Table 1: Synthesis of Chiral Isoxazolidine Intermediate via Cycloaddition

Reactant 1Reactant 2ConditionsProductYield
(-)-Menthone-derived nitroneN-benzyl-3-pyrrolineToluene, Microwave, 140 °C, 2 hN-benzyl-fused isoxazolidine-
(-)-Menthone-derived nitroneN-Boc-3-pyrrolineToluene, Microwave, 140 °C, 2 hN-Boc-fused isoxazolidine-

Organocatalysis offers another powerful route to enantiomerically enriched pyrrolidine structures. The organocatalytic enantioselective Michael addition, for instance, has been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (ee). rsc.org A modern and efficient variation is the asymmetric 'clip-cycle' strategy. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk This is followed by an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, which sets the stereocenter and forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method is versatile, allowing for the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Table 2: Asymmetric 'Clip-Cycle' Synthesis of Substituted Pyrrolidines

SubstrateCatalystProductYield (2 steps)Enantiomeric Ratio
Cbz-N(CH₂CH=CH₂)₂Chiral Phosphoric Acid2,2-disubstituted pyrrolidineHighHigh
Cbz-protected spiroprecursorChiral Phosphoric AcidSpiropyrrolidineHighHigh

Data derived from the general methodology described in the source. whiterose.ac.uk

The chiral pool approach, which utilizes readily available enantiopure starting materials, is a widely used and practical strategy. nih.gov L-proline, an inexpensive natural amino acid, is a common starting point for the synthesis of numerous chiral pyrrolidine derivatives. nih.govbeilstein-journals.org The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain pharmaceutical compounds, exemplifies this strategy. beilstein-journals.org The process begins with the N-acylation of L-proline with chloroacetyl chloride. beilstein-journals.org The carboxylic acid of the resulting product is then converted into a carboxamide, which is subsequently dehydrated using trifluoroacetic anhydride (B1165640) to yield the target enantiopure nitrile. beilstein-journals.org The chirality from the starting L-proline is retained throughout the sequence.

Table 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline

StepStarting MaterialReagentsProductYield
1. AcylationL-prolineChloroacetyl chloride, THF(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid-
2. AmidationProduct of Step 1Dicyclohexylcarbodiimide, Ammonium bicarbonate, DCM(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide-
3. DehydrationProduct of Step 2Trifluoroacetic anhydride, THF(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile83% (from amide)

Data sourced from a multi-step synthesis procedure. beilstein-journals.org

Finally, the separation of diastereomers formed by using a chiral auxiliary is another effective method. google.com For example, a prochiral precursor can undergo a Michael addition with an enolate that contains a chiral leaving group, such as N-acetyl-(4R)-benzyl-2-oxazolidinone. google.com This reaction produces a mixture of diastereomers which, due to their different physical properties like polarity, can be separated by standard laboratory techniques like column chromatography. google.com Once separated, the chiral auxiliary is cleaved to afford the desired enantiomerically pure pyrrolidine derivative. google.com

Strategic Applications As a Chiral Building Block

In the Asymmetric Construction of Complex Organic Molecules

The inherent chirality of (S)-2-(Pyrrolidin-3-yl)acetic acid makes it a significant tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral pyrrolidine (B122466) derivatives are fundamental components of many organocatalysts and ligands used to achieve high levels of enantioselectivity in chemical reactions. mdpi.com The five-membered ring structure can effectively control the spatial arrangement of reactants, guiding the formation of one enantiomer over the other. mdpi.com

The utility of chiral pyrrolidines stems from several key features:

Stereochemical Control: The fixed stereocenter on the pyrrolidine ring serves as a chiral template, influencing the stereochemical outcome of reactions at other sites in the molecule.

Conformational Rigidity: The non-planar, puckered nature of the pyrrolidine ring restricts conformational freedom, which helps in creating a well-defined three-dimensional environment essential for stereoselective transformations. nih.gov

Functional Group Handles: The secondary amine and the carboxylic acid group on this compound provide convenient points for modification, allowing it to be incorporated into larger, more complex molecular architectures. bldpharm.comcymitquimica.com

In the broader context of asymmetric synthesis, building blocks like this compound are instrumental. For instance, chiral pyrrolidine scaffolds are modified to create catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, enabling the synthesis of enantiomerically pure compounds that are key intermediates for pharmaceuticals and other functional materials. mdpi.comrsc.org The development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines remains a significant focus in organic chemistry due to their wide-ranging applications. mdpi.com

Precursor for Advanced Heterocyclic Scaffolds

This compound serves as a foundational starting material for the synthesis of more elaborate heterocyclic systems. The pyrrolidine ring is a core structure in numerous biologically active compounds, and the ability to build upon this scaffold is a powerful strategy in drug discovery. nih.govmdpi.com The functional groups of this compound allow for its elaboration into various advanced scaffolds, including bicyclic and spirocyclic systems.

One area of application is in the construction of pyrrolizidine (B1209537) and indolizidine alkaloids, which are polycyclic compounds containing a pyrrolidine ring and are known for their diverse biological activities. mdpi.com Synthetic methods such as intramolecular cyclizations or multi-component reactions can be employed, starting from functionalized pyrrolidine derivatives, to access these complex frameworks. mdpi.com For example, glycine-based [3+2] cycloaddition reactions represent a powerful method for constructing pyrrolidine-containing polycycles. mdpi.com

Furthermore, the pyrrolidine motif is a key component of various therapeutic agents. The synthesis of novel pyrrolidine-based scaffolds is a continuous effort in medicinal chemistry to develop new drugs. For example, pyrrolidine-2,3-diones have been investigated as a heterocyclic scaffold for developing agents that can inhibit and eradicate bacterial biofilms, such as those formed by S. aureus. nih.govrsc.org The synthesis of libraries of such compounds often relies on the availability of versatile building blocks like chiral pyrrolidine derivatives.

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and other bioactive molecules is a critical area of organic chemistry that confirms the structure of complex molecules and provides access to them for further study. The pyrrolidine ring is a recurring motif in a vast number of natural products, including alkaloids, amino acids, and vitamins. mdpi.comnih.gov Consequently, chiral pyrrolidine building blocks are indispensable for their synthesis.

While specific total syntheses explicitly starting from this compound are not extensively documented in readily available literature, the strategic importance of closely related pyrrolidine derivatives like proline and hydroxyproline (B1673980) is well-established. mdpi.comnih.gov These are used as starting materials for a wide array of pharmaceuticals. For instance, the synthesis of drugs such as the antiviral agent Voxilaprevir and the antibiotic Meropenem involves complex pyrrolidine-based intermediates derived from hydroxyproline. mdpi.com

The general strategy involves utilizing the chiral pyrrolidine core and elaborating its structure through a series of chemical transformations to construct the target natural product. The principles of using a chiral building block like this compound would follow a similar logic, where its stereocenter directs the synthesis and its functional groups are used for key bond-forming reactions. The synthesis of complex alkaloids and polyketide natural products often relies on the strategic use of such chiral fragments to build molecular complexity efficiently. nih.govresearchgate.netbohrium.com The presence of the pyrrolidine scaffold can significantly influence the biological properties of the final compound, including its binding affinity to proteins and other biological targets. mdpi.com

Exploration of Biological Activities and Pharmacological Applications Research Focus

Investigation as Enzyme Modulators

The potential for pyrrolidine-based compounds to act as enzyme modulators is a significant area of pharmaceutical research.

There is currently a lack of published studies specifically characterizing the interactions of (S)-2-(Pyrrolidin-3-yl)acetic acid with neurotransmitter system-related enzymes like glutamate (B1630785) receptors or GABA transporters. However, extensive research has been conducted on other isomers, particularly derivatives of pyrrolidine-2-yl-acetic acid, as inhibitors of GABA transporters (GATs).

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transport is regulated by four distinct proteins: GAT-1, GAT-2, GAT-3, and GAT-4. Inhibitors of these transporters can prolong the action of GABA, a mechanism useful for treating conditions like epilepsy.

Studies on N-arylalkyl derivatives of 2-substituted pyrrolidine-2-yl-acetic acids have explored how modifications to the pyrrolidine (B122466) ring and its substituents affect potency and selectivity for different GAT subtypes. nih.govebi.ac.uk For instance, substituting the 2-position of the pyrrolidine-2-yl-acetic acid side chain with a hydroxyl group led to compounds with significant potency and selectivity for mGAT1 and mGAT4. nih.govebi.ac.uk Research on 4-hydroxypyrrolidine-2-acetic acid derivatives indicated that the stereochemistry at both the C-2 and C-4 positions is crucial for potent and selective inhibition of GAT-1 and GAT-3, respectively. nih.gov These findings highlight the therapeutic potential of the pyrrolidine acetic acid scaffold, although direct evidence for the (S)-3-yl isomer is not available.

Compound ClassTarget Enzyme(s)Key Research FindingCitation
2-Hydroxy-2-pyrrolidine-2-yl-acetic acid derivativesmGAT1, mGAT4Showed significant potency and subtype selectivity in GABA uptake assays. nih.gov
4-Hydroxypyrrolidine-2-acetic acid derivativesGAT-1, GAT-3Stereochemistry at C-2 and C-4 positions was found to be critical for inhibitory potency. nih.gov

Specific investigations into the inhibitory activity of this compound against phospholipases, including N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), have not been reported in the scientific literature.

Research in this area has focused on more complex molecules that contain a pyrrolidine core. For example, Pyrrophenone , a potent inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC₅₀ of 4.2 nM, is a complex derivative based on a (2S,4R)-pyrrolidine structure. nih.govmedchemexpress.comnih.gov Its intricate structure is substantially different from the simple this compound scaffold. nih.gov

Similarly, the search for inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of the endocannabinoid anandamide (B1667382) and other N-acylethanolamines (NAEs), has led to the discovery of compounds like LEI-401 . nih.gov LEI-401 is a potent and selective NAPE-PLD inhibitor, but it is a complex pyrimidine-4-carboxamide (B1289416) containing a (S)-3-hydroxypyrrolidine moiety, not a pyrrolidine-acetic acid derivative. researchgate.net These examples show that while the pyrrolidine ring is a viable scaffold for developing phospholipase inhibitors, the specific compound this compound has not been a focus of these efforts.

Inhibitor NameTarget EnzymeReported Potency (IC₅₀)Structural ClassCitation
PyrrophenoneCytosolic Phospholipase A2α (cPLA2α)4.2 nMComplex 1,2,4-trisubstituted pyrrolidine derivative medchemexpress.comnih.gov
LEI-401N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)Potent and selective inhibitorPyrimidine-4-carboxamide with a pyrrolidine moiety nih.govresearchgate.net

Insights into Receptor Binding and Modulation Mechanisms

Given the absence of studies on the interaction of this compound with specific enzymes or receptors, there is no available information on its binding and modulation mechanisms.

Structure-activity relationship (SAR) studies on related compounds provide some general insights. For GABA transporter inhibitors derived from pyrrolidine-2-yl-acetic acids , research has shown that the nature and position of substituents on the pyrrolidine ring are critical determinants of affinity and selectivity for GAT subtypes. nih.govebi.ac.uk For instance, the introduction of a hydroxyl group at the 2-position of the side chain was found to be a key factor for potency at mGAT1 and mGAT4. ebi.ac.uk Such studies underscore the precise structural requirements for effective binding to the transporter's active site. However, these findings are specific to the 2-yl isomer and cannot be directly extrapolated to the 3-yl isomer.

Structure Activity Relationship Sar Studies and Molecular Design

Empirical SAR Correlations for (S)-2-(Pyrrolidin-3-yl)acetic Acid Derivatives

Empirical SAR studies involve the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. For derivatives of the pyrrolidine (B122466) scaffold, these studies have highlighted the importance of the ring's conformation, the stereochemistry of its substituents, and the nature of the functional groups attached. nih.gov

The non-planar, puckered nature of the pyrrolidine ring allows its substituents to explore three-dimensional space, which is a key factor in its ability to bind to target proteins. nih.gov The stereogenicity of the carbon atoms in the ring is critical, as different stereoisomers can exhibit vastly different biological profiles due to enantioselective interactions with protein binding sites. nih.gov

SAR analyses have shown that the biological activity of pyrrolidine derivatives is significantly influenced by the substituents on the ring. For instance, in a series of pyrrolidine-based inhibitors of neutral sphingomyelinase 2 (nSMase2), modifications to different parts of the molecule led to substantial changes in potency. researchgate.net Key areas of modification included the central core attached to the pyrrolidine nitrogen, the aromatic ring systems, and substitutions on the pyrrolidine ring itself. researchgate.net Removal of an acetamide (B32628) group from the pyrrolidine ring in one such derivative resulted in a significant loss of activity, underscoring the importance of this functional group for the compound's inhibitory effect. researchgate.net

The following interactive table summarizes representative SAR data for a series of complex pyrrolidine derivatives, illustrating the impact of structural modifications on inhibitory activity against nSMase2. researchgate.net

In the context of arylalkanoic acids, a class to which this compound belongs, general SAR principles have also been established. The acidic center, typically a carboxylic acid, is crucial for activity. pharmacy180.com The distance between this acidic center and an adjacent aromatic or heteroaromatic ring is critical; increasing the separation by two or three carbon atoms generally diminishes anti-inflammatory activity. pharmacy180.com Furthermore, substituting a methyl group on the carbon atom that separates the aromatic ring and the acidic moiety often enhances activity. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.org This computational approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds. nih.gov

The foundation of QSAR lies in the selection of appropriate molecular descriptors, which are numerical values that encode information about the physicochemical properties of a molecule. researchgate.netnih.gov These descriptors can be broadly categorized as:

Topological descriptors: These 2D descriptors describe the atomic arrangement and bonding within a molecule, encoding information about its size, shape, and branching. researchgate.net

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Physicochemical descriptors: Parameters like lipophilicity (LogP), molar refractivity (MR), and polar surface area (PSA) fall into this category. researchgate.net

Once calculated, these descriptors are used to build a mathematical model, most commonly through statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP). nih.govnih.govnih.gov MLR generates a linear equation, while non-linear methods like GEP can capture more complex relationships between structure and activity. nih.govfrontiersin.org The robustness and predictive power of a QSAR model are validated using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cv), and the standard deviation of errors. nih.govnih.gov A high Q² value (typically > 0.5) is indicative of a model with good predictive capability. nih.gov

QSAR models have been successfully developed to predict the biological activity of various classes of pyrrolidine derivatives. For a series of pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, QSAR analysis revealed that shape flexibility, specific atom E-state indices, and electrostatic parameters like dipole moment were crucial in determining their inhibitory activity. nih.gov

In another study on pyrrolidin-2-one derivatives with antiarrhythmic properties, a QSAR model demonstrated that the activity was primarily dependent on the Principal Component Regression (PCR) and JGI4 (a topological descriptor) descriptors. nih.gov The resulting model was able to explain up to 91% of the variance in the biological data. nih.gov

The development of non-linear QSAR models, for instance using Gene Expression Programming (GEP), has shown promise in providing even greater predictive accuracy compared to linear models for certain classes of compounds. nih.govfrontiersin.org These predictive models are powerful tools in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. cas.org

The following table presents descriptors that have been identified as significant in various QSAR models for pyrrolidine-containing compounds.

Rational Drug Design Principles Derived from SAR Data

The insights gained from SAR and QSAR studies form the basis of rational drug design. For the this compound scaffold and its derivatives, several design principles can be derived.

First, maintaining the correct stereochemistry at the chiral centers of the pyrrolidine ring is paramount, as biological targets are often highly stereoselective. nih.gov The (S)-configuration of the parent compound is a critical starting point for derivatization.

Second, SAR data guides the choice and placement of substituents. For example, if SAR studies show that a hydrogen bond donor is required at a specific position on the pyrrolidine ring for optimal activity, as suggested by the importance of the acetamide group in some inhibitors, new designs will incorporate this feature. researchgate.net Conversely, if bulky substituents at a certain position are found to decrease activity, this information will be used to avoid steric clashes in future designs. wisdomlib.org

Third, QSAR models allow for the in silico design and evaluation of new compounds. By using a validated QSAR model, chemists can predict the biological activity of a designed molecule before undertaking its chemical synthesis. nih.gov This accelerates the design-synthesize-test cycle by focusing resources on compounds with the highest probability of success. For example, a QSAR model might suggest that increasing the polarity in a certain region of the molecule while maintaining a specific shape would enhance activity.

Ultimately, the goal of rational design is to optimize multiple properties simultaneously, including potency, selectivity, and pharmacokinetic profile. The integration of empirical SAR observations with the predictive power of QSAR models provides a powerful strategy for the development of novel therapeutic agents based on the versatile this compound scaffold. researchgate.netnih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the chemical and chiral purity of (S)-2-(Pyrrolidin-3-yl)acetic acid. The separation of enantiomers is a critical quality control step, as the biological activity of chiral compounds is often exclusive to one enantiomer. nih.gov

Direct chiral HPLC methods, which employ a Chiral Stationary Phase (CSP), are commonly used. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for a wide range of chiral separations. chromatographyonline.com For amino acid derivatives like this compound, crown ether-based stationary phases, such as a CROWNPAK CR(+) column, can also provide excellent chiral resolution. nih.gov The separation mechanism on these columns often involves the formation of inclusion complexes and hydrogen bonding interactions between the analyte and the chiral selector. nih.govsigmaaldrich.com

The indirect approach, which involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, is another option. These resulting diastereomers can then be separated on a standard achiral HPLC column. chromatographyonline.commdpi.com However, direct separation on a CSP is often preferred for its simplicity. mdpi.com

The determination of chemical purity is typically performed using reversed-phase HPLC (RP-HPLC) with a conventional C18 stationary phase. A gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) allows for the separation of the main compound from any non-chiral impurities or starting materials.

Table 1: Illustrative HPLC Conditions for Analysis of this compound

ParameterChiral Purity (Enantiomeric Excess)Chemical Purity
Column Chiral Stationary Phase (e.g., CROWNPAK CR(+), Chirobiotic T)C18 Reversed-Phase
Mobile Phase Acidic aqueous buffer (e.g., 0.1 M Perchloric Acid) or Polar OrganicAcetonitrile/Water/Buffer (e.g., Phosphate or Acetate)
Mode Isocratic or GradientGradient
Flow Rate 0.5 - 1.5 mL/min1.0 mL/min
Detection UV at low wavelength (e.g., 210 nm)UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)
Purpose Separation and quantification of (S)- and (R)-enantiomersSeparation from process impurities and degradation products

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal methods used for this purpose. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular framework.

¹H NMR spectra confirm the presence and connectivity of hydrogen atoms. For this compound, this would include characteristic signals for the protons on the pyrrolidine (B122466) ring and the adjacent acetic acid moiety.

¹³C NMR spectra identify all unique carbon atoms, including the carbonyl carbon of the acid and the distinct carbons of the pyrrolidine ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula (C₆H₁₁NO₂).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically showing the protonated molecule [M+H]⁺ in positive ion mode.

Table 2: Expected Spectroscopic Data for this compound

TechniqueObservationInterpretation
¹H NMR Multiple signals in the aliphatic region (approx. 1.5-3.8 ppm)Protons of the pyrrolidine ring and CH₂ group of the acetic acid side chain.
¹³C NMR Signal in the downfield region (approx. 170-180 ppm)Carbonyl carbon of the carboxylic acid.
Signals in the aliphatic region (approx. 25-60 ppm)Carbons of the pyrrolidine ring and CH₂ group.
HRMS (ESI+) [M+H]⁺ peak at m/z ≈ 144.0812Confirms the elemental composition C₆H₁₁NO₂.

Development and Validation of Analytical Methods for Research Grade Materials

To ensure that analytical data is reliable and fit for purpose, the methods used must be properly developed and validated. registech.com This is a critical process for research-grade materials, establishing the performance characteristics of the analytical procedure. The validation process for methods intended to analyze this compound should adhere to recognized guidelines.

Validation of a chiral HPLC method, for example, involves evaluating several key parameters: registech.com

Specificity: The method's ability to separate the (S)-enantiomer from its (R)-enantiomer and any other potential impurities without interference.

Linearity and Range: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a specified concentration range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-lab variations).

Limit of Quantitation (LOQ): The lowest concentration of the undesired (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.

Robustness: The method's resistance to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature, demonstrating its reliability for routine use.

Role of Reference Standards in Research Quality Control

Reference standards are highly purified and extensively characterized substances that serve as a benchmark for analytical measurements. creative-biolabs.commriglobal.org They are a cornerstone of quality control in pharmaceutical research and development. mriglobal.orgsimsonpharma.com For this compound, reference standards are indispensable for ensuring the quality of research-grade material. npra.gov.my

The key functions of reference standards include:

Identity Confirmation: The analytical profile (e.g., retention time in HPLC, IR spectrum) of a test sample is compared directly against that of a primary reference standard to confirm its identity. npra.gov.my

Purity and Assay Determination: Reference standards of known purity are used to calibrate analytical instruments and quantify the amount of this compound in a sample. They are also used to identify and quantify impurities.

Validation of Chiral Methods: A reference standard of the undesired enantiomer, (R)-2-(Pyrrolidin-3-yl)acetic acid, is crucial for validating the chiral HPLC method. It is used to confirm the peak identity of the impurity and to determine the LOQ for the chiral method.

The level of characterization required for a reference standard depends on its intended use. mriglobal.org A standard used for quantitative assays must have a precisely determined purity value, while one used solely for identification may require less extensive characterization. mriglobal.org The availability and proper use of well-characterized reference standards are fundamental to generating accurate and reliable data in any research involving this compound. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of (S)-2-(Pyrrolidin-3-yl)acetic acid is fundamental to its chemical reactivity and biological activity. Computational methods are employed to perform conformational analysis, identifying the most stable arrangements of its atoms in space. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and typically adopts an 'envelope' or 'twist' conformation. The specific pucker of the ring and the orientation of the acetic acid substituent are critical.

The stereochemical designation "(S)" at the chiral center on the pyrrolidin-3-yl moiety is crucial, as different stereoisomers can exhibit vastly different biological effects. Computational models can predict and rationalize the stability of the (S)-enantiomer over its (R)-counterpart. These analyses often involve calculating the potential energy surface of the molecule, mapping energy changes as bond angles and dihedrals are systematically varied. This allows researchers to identify low-energy, populated conformations that are likely to be relevant in solution or when interacting with a biological target. The presence of the nitrogen atom in the pyrrolidine ring introduces further conformational flexibility due to the possibility of pyramidal inversion.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions at the electronic level. For reactions involving this compound, DFT can be used to map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.

For instance, in the synthesis of more complex molecules derived from this scaffold, such as through N-alkylation, acylation, or cycloaddition reactions, DFT calculations can provide invaluable mechanistic details. mdpi.com Studies on similar pyrrolidine systems have used DFT to understand the regioselectivity and stereoselectivity of cycloaddition reactions, revealing the role of catalyst-substrate interactions and the energetic favorability of one reaction pathway over another. mdpi.com These calculations can model the flow of electrons, bond breaking, and bond formation, providing a detailed narrative of the transformation and guiding the optimization of reaction conditions to favor desired products.

Table 1: Representative Applications of DFT in Pyrrolidine Chemistry

Research Area Computational Method Key Findings
Cycloaddition Reactions DFT at M06-2X/Def2TZVP level Elucidated a stepwise radical-mediated pathway over a concerted cycloaddition for certain reactions. mdpi.com
Organocatalysis DFT at M06-2X/6-31g(d,p) level Demonstrated the role of hydrogen bonding from the catalyst in activating the reaction. mdpi.com

| Anionic Cycloadditions | DFT at M06/6-31+G level | Showed that chelation of reactants by a lithium ion is the crucial first step of the reaction. mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, understanding how a ligand like this compound or its derivatives interact with a biological target, such as an enzyme or receptor, is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. manipal.eduresearchgate.netfrontiersin.org This method scores different binding poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and van der Waals interactions. frontiersin.org

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale, by solving Newton's equations of motion. manipal.eduresearchgate.netnih.gov This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the target upon binding, and calculate binding free energies. manipal.eduresearchgate.net For example, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors used extensive MD simulations (e.g., 100 ns) to confirm the stability of the docked complex and the persistence of key interactions. manipal.eduresearchgate.net

Table 2: Example of Docking Scores for Pyrrolidine Derivatives against Acetylcholinesterase (PDB: 4EY7)

Compound Docking Score (arbitrary units)
Donepezil (Reference) -17.257
Pyrrolidin-2-one Derivative 14a -18.590
Pyrrolidin-2-one Derivative 14d -18.057

Data sourced from a study on pyrrolidin-2-one derivatives, illustrating the use of docking to compare binding affinities. manipal.eduresearchgate.net

In Silico Screening and Lead Optimization in Research Settings

This compound can serve as a valuable scaffold in in silico drug discovery campaigns. Virtual screening involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Techniques like molecular docking are often used for this purpose.

Once an initial "hit" or "lead compound" is identified, the process of lead optimization begins. frontiersin.orgnih.govpreprints.orgscienceopen.com This involves computationally designing and evaluating modifications to the lead structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. frontiersin.orgscienceopen.com Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and free energy perturbation calculations, can guide this process. nih.govpreprints.org These methods build models that correlate chemical structure with biological activity, allowing chemists to prioritize which new derivatives to synthesize and test. nih.gov The pyrrolidine scaffold can be systematically modified in silico, for example, by adding substituents at the nitrogen or the carboxylic acid group, and the resulting virtual compounds can be assessed for improved target interaction before committing to resource-intensive chemical synthesis. nih.govnih.gov

Future Research Directions and Translational Perspectives

Innovations in Stereoselective Synthesis Methodologies

The development of efficient and highly selective synthetic routes to access enantiomerically pure pyrrolidine (B122466) derivatives is critical for drug discovery. mdpi.comnih.gov Future research will likely focus on refining and innovating these methodologies to improve yield, reduce steps, and enhance stereocontrol.

Current and emerging strategies can be broadly categorized: mdpi.com

Functionalization of the Chiral Pool: This common approach utilizes readily available, optically pure starting materials like (S)-proline or (S)-4-hydroxyproline. mdpi.com The pre-existing chirality of the starting material is leveraged to produce optically pure target molecules. While effective, this method can sometimes be limited by the inherent substitution patterns of the starting materials.

Asymmetric Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from non-cyclic starting materials using chiral catalysts or auxiliaries. mdpi.com This offers greater flexibility in introducing a variety of substituents onto the pyrrolidine core.

C(sp³)-H Activation: A more recent and highly efficient strategy involves the direct functionalization of C-H bonds on the pyrrolidine ring. nih.gov This methodology allows for the late-stage introduction of molecular complexity, which is highly advantageous in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies. For example, a C(sp³)-H activation-arylation strategy has been successfully employed for the stereoselective synthesis of analogs of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid. nih.gov

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which resulted in high diastereomeric and enantiomeric excess. researchgate.net

Synthetic StrategyDescriptionAdvantagesKey Reference(s)
Chiral Pool Synthesis Utilizes optically pure starting materials like proline or 4-hydroxyproline.Readily available starting materials; ensures optical purity. mdpi.com
Asymmetric Cyclization Constructs the chiral pyrrolidine ring from acyclic precursors using catalysts.High flexibility in substituent placement. mdpi.comnih.gov
C(sp³)-H Activation Direct functionalization of C-H bonds on a pre-formed ring.Efficient for late-stage diversification and SAR studies. nih.gov
Asymmetric Hydrogenation Establishes stereocenters via catalytic hydrogenation.High stereoselectivity and yields. researchgate.net

Expanding the Scope of Biological Target Exploration

Derivatives of the pyrrolidine scaffold have demonstrated activity against a wide range of biological targets. nih.gov The unique stereochemistry of (S)-2-(Pyrrolidin-3-yl)acetic acid makes it an attractive core for exploring new target classes and refining selectivity for existing ones.

Future exploration is anticipated in several key areas:

Central Nervous System (CNS) Disorders: Pyrrolidine analogs have shown significant promise as modulators of ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA receptors. nih.gov Further SAR studies on the this compound scaffold could lead to the discovery of novel antagonists with improved subtype selectivity, offering potential treatments for a variety of neurological and psychiatric conditions. nih.gov

Metabolic Diseases: The pyrrolidine ring is a key feature in many anti-diabetic agents, particularly Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. researchgate.net Research is ongoing to design novel pyrrolidine derivatives with enhanced potency and improved pharmacokinetic profiles for the treatment of Type 2 Diabetes. researchgate.net Additionally, analogs have been developed as agonists for G-protein coupled receptor 40 (GPR40), another important target in diabetes. nih.gov

Inflammatory and Pain Pathways: Researchers have synthesized and evaluated pyrrolidine derivatives for their analgesic and anti-inflammatory activity, with some compounds showing promising effects on COX-1 and COX-2 enzymes. nih.govresearchgate.net The this compound scaffold could be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially better safety profiles. researchgate.net

Oncology: The pyrrolidine ring is present in numerous anticancer agents. nih.gov For example, spiro[pyrrolidine-3,3′-oxindoles] have been investigated as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment. nih.gov The versatility of the this compound structure allows for its incorporation into novel chemical entities targeting various cancer-related pathways.

Therapeutic AreaBiological Target(s)Potential ApplicationKey Reference(s)
CNS Disorders Ionotropic Glutamate Receptors (e.g., NMDA)Neurodegenerative diseases, epilepsy nih.gov
Metabolic Diseases DPP-IV, GPR40Type 2 Diabetes nih.govresearchgate.net
Inflammation & Pain COX-1, COX-2Analgesics, Anti-inflammatory agents nih.govresearchgate.net
Oncology HDAC2, PHB2Breast Cancer nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.commdpi.com For a scaffold like this compound, these computational tools offer immense potential.

Predictive Modeling (QSAR): AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity and physicochemical properties of virtual analogs of this compound before they are synthesized. mdpi.com By training models on existing data from related pyrrolidine compounds, researchers can prioritize the synthesis of candidates with the highest probability of success. mdpi.comslideshare.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrrolidine scaffold. mdpi.comnih.gov These models can be constrained to generate structures with specific desired properties, such as high target affinity, low toxicity, and synthetic feasibility, thus exploring novel chemical space efficiently. nih.gov

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. digitellinc.com For novel derivatives of this compound designed by generative models, these tools can suggest efficient, multi-step synthetic pathways, bridging the gap between virtual design and laboratory synthesis. mdpi.comdigitellinc.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. Machine learning models can effectively predict these properties from a molecule's structure, helping to identify and filter out compounds likely to fail later in development. nih.gov

Applications in Chemical Biology Tool Development

Beyond direct therapeutic applications, this compound and its derivatives are valuable starting points for creating chemical biology tools to probe biological systems. sigmaaldrich.com

Molecular Probes: The scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create molecular probes. These probes can be used to visualize and track the localization and engagement of specific biological targets within cells. sigmaaldrich.com

Affinity-Based Probes: The carboxylic acid and secondary amine functionalities on this compound are ideal handles for chemical modification. They allow for the attachment of photo-crosslinkers or other reactive groups to create affinity-based probes for target identification and validation.

PROTACs and Targeted Protein Degradation: The field of targeted protein degradation, using technologies like Proteolysis-Targeting Chimeras (PROTACs), is rapidly expanding. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. A derivative of this compound that binds to a protein of interest could be incorporated as the "warhead" of a PROTAC, linked to an E3 ligase-binding moiety. sigmaaldrich.com

Fragment-Based Library Synthesis: The compound itself can serve as a valuable fragment for screening against protein targets. Its defined 3D structure and available vectors for chemical elaboration make it an excellent starting point for fragment-based drug discovery (FBDD) campaigns.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(Pyrrolidin-3-yl)acetic acid?

The synthesis of this compound typically involves multi-step reactions with careful control of stereochemistry. A common approach includes:

  • Imine Formation : Reacting pyrrolidine derivatives with glyoxylic acid or esters to form intermediates. For example, 3-pyridinecarboxaldehyde reacts with glycine under acidic conditions to form imine intermediates, which are reduced to yield the target compound .
  • Chiral Resolution : Use of chiral auxiliaries or catalysts to ensure enantiomeric purity. For instance, Boc-protected intermediates (e.g., (R)-N-Boc-3-pyrrolidineacetic acid) are resolved via chiral chromatography .
  • Key Conditions : Refluxing in ethanol/water (60–80°C) for 6–12 hours, with yields optimized by adjusting pH (4–6) and using reducing agents like sodium cyanoborohydride .
Method Conditions Yield Reference
Imine ReductionEthanol, pH 5, 70°C, 8h65–75%
Chiral ResolutionChiral HPLC, hexane/EtOAc>90% ee

Q. How is the structural characterization of this compound performed?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine ring and acetic acid moiety. Key signals include δ 3.2–3.5 ppm (pyrrolidine protons) and δ 2.4–2.6 ppm (acetic acid CH2_2) .
  • X-ray Crystallography : Resolves stereochemistry and 3D conformation, critical for studying biological interactions (e.g., hydrogen bonding with enzymes) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 144.12) .

Q. What preliminary biological activities are associated with this compound?

While direct data is limited, analogs show:

  • Neurotransmitter Modulation : Pyrrolidine derivatives inhibit monoamine transporters (e.g., SERT, DAT) in vitro (IC50_{50} = 0.5–5 µM) .
  • Enzyme Interactions : Test via fluorescence polarization assays using purified enzymes (e.g., acetylcholinesterase) .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) at 10–100 µM concentrations .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Neutralize with sand, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does enantiomeric purity impact the biological activity of this compound?

The (S)-enantiomer often exhibits higher target specificity. For example:

  • Receptor Binding : (S)-enantiomers show 10-fold greater affinity for GABAA_A receptors compared to (R)-forms in electrophysiology studies .
  • Pharmacokinetics : Chiral HPLC analysis reveals (S)-enantiomers have longer half-lives (t1/2_{1/2} = 4.2 h vs. 1.8 h for (R)) in rodent plasma .

Methodological Tip : Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess during synthesis .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

  • Pyrrolidine Substitution : Adding electron-withdrawing groups (e.g., -CF3_3) at position 3 enhances metabolic stability (e.g., t1/2_{1/2} increased by 50%) .
  • Acetic Acid Modifications : Esterification (e.g., ethyl ester) improves blood-brain barrier penetration (logP = 1.2 vs. 0.5 for free acid) .
Modification Effect Assay
-CF3_3 at C3↑ Metabolic stabilityMicrosomal incubation
Ethyl ester↑ BBB permeabilityPAMPA assay

Q. How to resolve contradictions in reported bioactivity data?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., use identical cell lines and incubation times). For example, discrepancies in IC50_{50} values for transporter inhibition can be minimized by using HEK293 cells stably expressing human SERT .
  • Compound Purity : Validate via HPLC (>95% purity) and exclude lot-to-lot variability .
  • Species Differences : Compare rodent vs. human enzyme kinetics using recombinant proteins .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to GABAA_A receptors (PDB: 6HUO). Key interactions include hydrogen bonds with Asn-112 and π-stacking with Phe-77 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Pyrrolidin-3-yl)acetic acid
Reactant of Route 2
(S)-2-(Pyrrolidin-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.